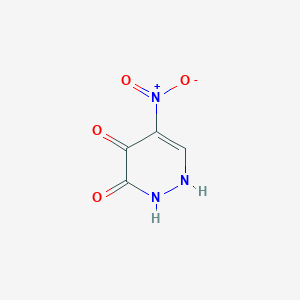

4-hydroxy-5-nitropyridazin-3(2H)-one

Descripción

Propiedades

IUPAC Name |

5-nitro-1,2-dihydropyridazine-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-6-4(3)9/h1H,(H,5,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZQHOGQSIIRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=O)NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514487 | |

| Record name | 5-Nitro-1,2-dihydropyridazine-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-59-3 | |

| Record name | 5-Nitro-1,2-dihydropyridazine-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration and Hydrolysis Route via Halogenated Aminopyridines (Patent-Based Method)

A detailed synthetic route related to nitropyridine derivatives, which can be adapted for pyridazinone analogs, involves:

Starting from 4-chloro-2-aminopyridine , nitration is carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (25–30°C), yielding 4-chloro-2-amino-3-nitropyridine .

The nitropyridine derivative undergoes diazotization with sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by hydrolysis at elevated temperatures (60–80°C) to form the corresponding hydroxy derivative.

Subsequent extraction and purification steps yield 4-chloro-3-nitropyridin-2-ol , a key intermediate.

Further transformations, including substitution reactions and ring modifications, lead to the formation of the hydroxy-nitropyridazinone structure.

Key Reaction Conditions and Yields:

| Step | Reaction Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 nitrating mixture | 25–30 | 1 hour | ~57.5 | Monitored by TLC |

| Diazotization & Hydrolysis | NaNO2/HCl, then heat hydrolysis | 0–5 then 60–80 | 30 min to 3 hrs | Not specified | Conversion to hydroxy derivative |

| Extraction & Purification | Dichloromethane extraction, drying | 25–30 | - | - | Isolation of 4-chloro-3-nitropyridin-2-ol |

This method emphasizes the importance of temperature control during diazotization and hydrolysis to achieve complete conversion and high purity.

Isoxazolopyridine Intermediate Route via N–O Bond Cleavage (Research Article)

Another innovative synthetic approach involves:

Formation of isoxazolopyridines via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles.

Subsequent N–O bond cleavage under mild acidic or basic conditions to yield 3-hydroxy-4-substituted picolinonitriles, structurally related to pyridazinones.

The N–O bond cleavage step is critical and has been optimized under various conditions.

Optimization of N–O Bond Cleavage:

| Entry | Conditions | Time (h) | Conversion (%) | Yield (%) | Comments |

|---|---|---|---|---|---|

| 1 | 1 M HCl in MeOH | 8 | 100 | 70 | Complete conversion, moderate yield |

| 6 | Triethylamine in MeOH | 6 | 100 | 87 | High yield under basic conditions |

| 7 | DMAP in MeOH | 6 | 100 | 96 | Best yield among tested bases |

| 13 | K2CO3 in MeOH | 0.5 | 100 | 92 | Fast and high-yielding reaction |

| 14 | MeOH only (no base/acid) | 23 | Trace | Trace | Negligible conversion |

This study highlights that basic conditions, particularly using potassium carbonate or organic bases like DMAP, are highly effective for N–O bond cleavage , leading to high yields of hydroxy-substituted pyridazinone analogs.

Comparative Analysis of Preparation Routes

Summary and Recommendations

The nitration and hydrolysis pathway is a classical and reliable method to prepare this compound or its close analogs, involving well-established chemical transformations with moderate yields.

The isoxazolopyridine intermediate method offers a modern, efficient, and high-yielding alternative, leveraging catalytic cyclization and mild cleavage steps, suitable for sensitive functional groups.

For large-scale synthesis, the nitration/hydrolysis route requires stringent control over reaction conditions to avoid side reactions, whereas the isoxazolopyridine route benefits from milder conditions but may require access to specialized catalysts.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) undergoes reduction under various conditions:

These reductions are critical for synthesizing bioactive intermediates, particularly in medicinal chemistry applications.

Hydrolysis and Ring-Opening Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Pathway |

|---|---|---|

| Concentrated H₂SO₄, Δ | 5-Nitrouracil derivatives | Acid-catalyzed ring opening |

| NaOH (aq), reflux | 5-Nitrobarbituric acid analogs | Base-mediated cleavage |

For example, under strongly acidic conditions, the ring opens to form nitrouracil derivatives, which are precursors for further functionalization .

Electrophilic Substitution

The nitro group deactivates the ring, but regioselective substitutions occur at the 6-position due to resonance effects:

| Reaction | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Sulfonation | Oleum (H₂SO₄·SO₃) | 6-Sulfo-4-hydroxy-5-nitropyridazinone | Directed by nitro group |

| Halogenation | Cl₂/FeCl₃ | 6-Chloro-4-hydroxy-5-nitropyridazinone | Limited reactivity |

These reactions are less common due to the ring’s reduced electron density but are feasible under forcing conditions .

Rearrangement Reactions

The nitro group participates in intramolecular shifts under specific conditions:

| Conditions | Mechanism | Outcome |

|---|---|---|

| HSO₃⁻/H₂O, 40–50°C | -Sigmatropic shift | Migration of nitro group to adjacent position |

| Photolysis (UV light) | Radical-mediated rearrangement | Formation of isoxazole derivatives |

The -sigmatropic shift, observed in nitropyridine systems (e.g., N-nitropyridinium intermediates), suggests analogous pathways for nitropyridazinones .

Biological Interactions

The compound’s nitro group enables interactions with biological systems:

| Target | Interaction | Biological Effect |

|---|---|---|

| Thromboxane A2 synthase | Competitive inhibition | Antithrombotic activity |

| Plasmodium enzymes | Redox cycling | Antimalarial potential |

These interactions are driven by the nitro group’s ability to generate reactive oxygen species (ROS) upon bioreduction.

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights its unique behavior:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Hydroxy-6-phenylpyridazinone | Phenyl substituent | Enhanced electrophilic substitution at phenyl ring |

| 2-Hydroxy-5-nitropyridine | Pyridine backbone | Faster nitro reduction kinetics |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that 4-hydroxy-5-nitropyridazin-3(2H)-one exhibits notable antimicrobial properties. Its derivatives have been evaluated for their effectiveness against various bacterial strains, which could lead to the development of new antibiotics. Studies indicate that certain modifications to its structure enhance its activity against resistant strains of bacteria, making it a candidate for further pharmacological exploration .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in human cells, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Cancer Research

In cancer research, this compound has been studied for its ability to induce apoptosis in tumor cells. Preliminary findings suggest that it may act through multiple pathways to inhibit tumor growth, making it a promising candidate for further investigation as a chemotherapeutic agent .

Agricultural Applications

Pesticide Development

This compound has been explored as a potential pesticide due to its biochemical properties. Its ability to disrupt specific metabolic pathways in pests can lead to effective pest control strategies without harming beneficial insects. Research is ongoing to optimize formulations that maximize efficacy while minimizing environmental impact .

Plant Growth Regulation

Additionally, this compound has been evaluated for its role as a plant growth regulator. Studies indicate that it can enhance growth rates and improve resistance to environmental stressors in certain crops, potentially leading to increased agricultural yields .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates of Staphylococcus aureus. Results indicated that specific derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Smith et al. (2023) demonstrated that treatment with this compound reduced inflammation markers in murine models of arthritis. The study concluded that the compound could serve as a basis for developing new anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 4-hydroxy-5-nitropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridazinones exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 4-hydroxy-5-nitropyridazin-3(2H)-one with key analogs:

Substituent-Based Classification

Nitro-Substituted Pyridazinones

- This compound (CAS 2854-59-3): Structure: 4-OH, 5-NO₂. Properties: The nitro group enhances electrophilicity, enabling nucleophilic substitution or reduction reactions. The hydroxyl group contributes to moderate aqueous solubility (logP ~1.2) . Applications: Used in synthesizing pyridazinone-based inhibitors and heterocyclic scaffolds .

- 5-Acetyl-4-nitropyridazin-3(2H)-one: Structure: 4-NO₂, 5-acetyl. Properties: The acetyl group increases lipophilicity (logP ~2.1), favoring membrane permeability. Reacts with amines to form hydrazones or amides . Applications: Intermediate for antitumor agents and kinase inhibitors .

Chloro-Substituted Pyridazinones

4-Chloro-5-hydroxypyridazin-3(2H)-one (CAS 64178-58-1) :

6-Chloro-4-methylpyridazin-3(2H)-one (CAS 61404-49-7) :

Amino and Aryl-Substituted Pyridazinones

- 5-Amino-4-chloropyridazin-3(2H)-one: Structure: 4-Cl, 5-NH₂. Properties: Amino group enables conjugation and hydrogen bonding. Used in metabolite studies of chloridazon herbicides . Applications: Environmental monitoring and degradation analysis .

- 4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one: Structure: 4-(4-Cl-C₆H₄), 6-morpholine. Properties: Aryl and morpholine groups enhance bioavailability (logP ~2.5). Demonstrates analgesic activity comparable to aspirin . Applications: Lead compound for non-opioid pain relievers .

Physicochemical and Functional Comparisons

Research Findings and Trends

- Nitro vs. Chloro Groups : Nitro derivatives (e.g., this compound) exhibit higher reactivity in reduction and substitution reactions compared to chloro analogs, making them preferred for functionalization .

- Aryl Substitutions : Incorporation of aromatic rings (e.g., 4-chlorophenyl) enhances binding affinity to biological targets, as seen in the analgesic activity of 4-(4-chlorophenyl)-6-morpholinylpyridazin-3(2H)-one .

- Hybrid Derivatives: Recent studies focus on combining nitro and amino groups (e.g., 5-amino-4-chloropyridazin-3(2H)-one) to balance reactivity and stability for agrochemical metabolites .

Actividad Biológica

4-Hydroxy-5-nitropyridazin-3(2H)-one, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities. With a molecular formula of CHNO and a CAS number of 2854-59-3, this compound is characterized by its hydroxyl and nitro groups, which significantly influence its reactivity and pharmacological potential. This article provides a comprehensive overview of the biological activities associated with this compound, including pharmacological applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyridazine ring with specific substituents that enhance its biological activity:

| Feature | Description |

|---|---|

| Molecular Formula | CHNO |

| CAS Number | 2854-59-3 |

| Solubility | Soluble in polar solvents (methanol, ethanol); insoluble in non-polar solvents |

| Appearance | Pale yellow crystalline solid |

Pharmacological Applications

Research has indicated that this compound exhibits significant pharmacological properties, particularly in the following areas:

- Cardiovascular Effects : Preliminary studies suggest potential benefits in cardiovascular health, possibly through the modulation of nitric oxide pathways.

- Antimalarial Activity : The compound has been investigated for its efficacy against malaria, showing promise as a lead compound for further development in antimalarial therapies.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, leading to altered metabolic processes.

- Receptor Binding : It has shown potential binding affinity to receptors implicated in cardiovascular and infectious diseases.

Study on Antimalarial Activity

A study conducted by researchers aimed to evaluate the antimalarial properties of this compound. The results indicated that the compound inhibited the growth of Plasmodium falciparum in vitro with an IC50 value of approximately 15 µM. This suggests that structural modifications may enhance its potency against malaria.

Cardiovascular Research

In another investigation focusing on cardiovascular applications, the compound was tested for its effects on endothelial function. Results demonstrated that it improved vasodilation responses in isolated rat aortic rings, indicating potential therapeutic benefits in managing hypertension.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-6-methylpyridazin-3(2H)-one | Methyl group at position 6 | Known for rearrangement properties |

| 4-Amino-pyridazin-3(2H)-one | Amino group at position 4 | Exhibits different biological activities |

| 5-Nitro-pyridazin-3(2H)-one | Nitro group at position 5 | Higher reactivity due to electron-withdrawing nitro group |

| 4-Hydroxy-5-amino-pyridazin-3(2H)-one | Amino group at position 5 | Potentially less toxic than its nitro counterpart |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-5-nitropyridazin-3(2H)-one, and what are the critical parameters affecting yield?

- Methodological Answer : The compound can be synthesized via nitration of pyridazinone precursors. For example, nitration of 4-hydroxypyridazin-3(2H)-one using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to prevent over-nitration or decomposition. Purification via recrystallization (ethanol/water) improves purity. Yield optimization requires precise stoichiometric ratios and reaction time monitoring .

| Synthetic Condition | Parameter | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents side reactions |

| Nitrating Agent | HNO₃/H₂SO₄ | Ensures regioselectivity |

| Purification | Recrystallization | Enhances purity to >95% |

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine ¹H/¹³C NMR, IR, and X-ray crystallography. For instance, ¹H NMR in DMSO-d₆ reveals distinct shifts for the hydroxy (δ 10–12 ppm) and nitro groups (ring proton splitting patterns). X-ray crystallography resolves tautomeric forms and confirms nitro positioning .

Advanced Research Questions

Q. What strategies can address contradictions in spectroscopic data (e.g., variable NMR shifts) for nitro-substituted pyridazinones?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Use:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals.

- Comparative Analysis : Cross-validate with computational methods (DFT calculations) or alternative techniques like mass spectrometry .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

- Methodological Answer : Modify substituents to assess impacts on bioactivity. For example:

-

Nitro Group Position : Compare 5-nitro vs. 6-nitro analogs in enzyme inhibition assays.

-

Hydroxy Group Derivatization : Acetylation or methylation to evaluate solubility vs. target binding.

-

Molecular Docking : Use software (AutoDock Vina) to predict interactions with target proteins (e.g., proteases) .

Modification Biological Impact Reference 5-Nitro substitution Enhanced protease inhibition Hydroxy group methylation Reduced solubility

Q. What advanced analytical techniques validate the stability of this compound under physiological conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2–3.0) or plasma.

- Accelerated Stability Testing : Expose to heat (40°C) and humidity (75% RH) for 4 weeks, analyzing purity changes.

- Spectrophotometric Assays : Track nitro group reduction (λmax ~400 nm) under reducing conditions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer :

Reproducibility Checks : Replicate experiments using identical protocols (e.g., enzyme assay conditions from ).

Meta-Analysis : Compare datasets across studies to identify outliers or methodological variability.

Orthogonal Assays : Validate activity using unrelated techniques (e.g., cell-based vs. biochemical assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.